molecular formula C18H14Cl2N2O2S B2897199 Ethyl 2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]benzenecarboxylate CAS No. 337919-57-0

Ethyl 2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]benzenecarboxylate

Cat. No. B2897199
CAS RN: 337919-57-0
M. Wt: 393.28
InChI Key: YUGZCIFBTDNZNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]benzenecarboxylate is a chemical compound that can be purchased from various suppliers . It is often used in scientific research and has a CAS number of 337919-57-0 .


Physical And Chemical Properties Analysis

The specific physical and chemical properties of Ethyl 2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]benzenecarboxylate are not provided in the search results. For detailed information on its physical and chemical properties, it’s recommended to refer to scientific databases or contact the supplier directly .

Scientific Research Applications

Synthesis and Characterization

Several studies have focused on synthesizing and characterizing derivatives related to Ethyl 2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]benzenecarboxylate, exploring novel compounds with potential biological activities. For instance, the synthesis of Ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate demonstrates the potential for designing compounds with specific properties through cyclization and reaction processes (Tang Li-jua, 2015). Similarly, the creation of 5‐chloro‐2‐methyl‐3‐(5‐methylthiazol‐2‐yl)‐4(3H)‐quinazolinone and related compounds showcases a methodology for generating molecules with expected biological activity (C. Párkányi & D. S. Schmidt, 2000).

Photophysical and Singlet Oxygen Activation Properties

Research on Tandem Photoarylation-Photoisomerization of Halothiazoles, including Ethyl 2-Arylthiazole-5-carboxylates, highlights their photophysical properties and potential as singlet-oxygen sensitizers, opening avenues for applications in photochemical processes and materials science (M. Amati et al., 2010).

Experimental and Theoretical Studies

Detailed experimental and theoretical studies, such as those on Ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate, offer insights into the molecular geometry, electronic structure, and potential interaction sites of such compounds, contributing to a deeper understanding of their chemical behavior and potential applications in medicinal chemistry and material science (Muhammad Haroon et al., 2018).

Biological Activity

The discovery and evaluation of new apoptosis-inducing agents for breast cancer based on Ethyl 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate highlight the potential therapeutic applications of compounds related to Ethyl 2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]benzenecarboxylate. Such studies are crucial for identifying new drug candidates and understanding their mechanisms of action (E. Gad et al., 2020).

properties

IUPAC Name

ethyl 2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O2S/c1-2-24-17(23)13-6-4-3-5-12(13)16-10-25-18(22-16)21-11-7-8-14(19)15(20)9-11/h3-10H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGZCIFBTDNZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=CSC(=N2)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]benzenecarboxylate

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